1,3,4-Oxadiazole Regioisomerism: Structural Differentiation from 1,2,4-Oxadiazole Congeners
The target compound features a 1,3,4-oxadiazole core, which is a distinct regioisomer from the 1,2,4-oxadiazole derivatives reported as dual FXR antagonists/PXR agonists in the Molecules 2023 study [1]. While the 1,2,4-oxadiazole series yielded compounds 5 and 11 with dual FXR/PXR modulatory activity (specific IC50/EC50 values not publicly disclosed for comparison), the 1,3,4-oxadiazole scaffold positions the heteroatoms differently, altering the hydrogen-bond acceptor geometry and dipole moment. This regioisomeric switch can fundamentally change target binding profiles, as demonstrated across multiple oxadiazole medicinal chemistry campaigns. The target compound's 1,3,4-oxadiazole core places the furan substituent at the 5-position and the piperidine at the 2-position, whereas the 1,2,4-series reported by Finamore et al. has an inherently different substitution pattern that affects ligand-receptor complementarity at the FXR ligand-binding domain.
| Evidence Dimension | Oxadiazole regioisomer architecture and target engagement potential |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole core; furan-2-yl at position 5; piperidin-4-yl at position 2; XLogP3-AA = 1 (computed) [2] |
| Comparator Or Baseline | 1,2,4-oxadiazole derivatives (compounds 5 and 11, Finamore et al. 2023); differing regiochemistry with N-alkyl/N-aryl piperidine substitutions [1] |
| Quantified Difference | No direct quantitative comparative bioactivity data available for the target compound; differentiation is based on fundamental regioisomer architecture and precedent from related chemotypes |
| Conditions | Structural analysis and literature cross-comparison; no head-to-head assay available |
Why This Matters
Selecting the correct oxadiazole regioisomer is critical for target-based screening campaigns, as 1,3,4- and 1,2,4-oxadiazoles exhibit divergent pharmacological profiles across multiple target classes, making the target compound a structurally distinct entry point for FXR/PXR or related nuclear receptor programs.
- [1] Finamore C, Festa C, Fiorillo B, Leva FSD, Roselli R, Marchianò S, Biagioli M, Spinelli L, Fiorucci S, Limongelli V, Zampella A, De Marino S. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules. 2023; 28(6):2849. View Source
- [2] PubChem Compound Summary CID 44062045; Computed Properties section (XLogP3-AA). U.S. National Library of Medicine. View Source
